molecular formula C₂₄H₃₆O₄ B1146865 Drospirenone 3,5,5'-Triol CAS No. 1079392-41-8

Drospirenone 3,5,5'-Triol

Cat. No.: B1146865
CAS No.: 1079392-41-8
M. Wt: 388.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drospirenone 3,5,5'-Triol, also known as DRSP 3,5,5'-Triol, is a synthetic progestin derived from the spironolactone molecule. It is used in combination with other hormones in oral contraceptives and hormonal treatments. It is a potent progestin with anti-androgenic properties and is used to treat acne, hirsutism, and menstrual disorders. DRSP 3,5,5'-Triol has also been used in research studies to study its effects on the cardiovascular system, reproductive system, and metabolism.

Scientific Research Applications

Environmental Impacts and Ecotoxicology

Research has delved into the environmental presence and impact of DRS, particularly its effects on aquatic organisms. Zucchi et al. (2014) investigated the transcriptional and physiological responses of zebrafish exposed to DRS, revealing dose- and treatment-dependent effects on gene expression and potential adverse reproductive effects Zucchi, S., et al. (2014). Similarly, Cappello et al. (2017) examined the metabolic responses in mussels exposed to DRS, using a metabolomics approach to demonstrate DRS-induced metabolic disturbances, suggesting its effectiveness in environmental risk assessment Cappello, T., et al. (2017).

Physiological and Pharmacological Insights

Research on DRS has also provided insights into physiological and pharmacological mechanisms. Caprio et al. (2010) explored the antiadipogenic effects of DRS on adipocyte differentiation, highlighting its potential for addressing metabolic syndrome via selective mineralocorticoid receptor blockade Caprio, M., et al. (2010). Additionally, Blanco et al. (2016) investigated DRS intake in juvenile sea bass, noting alterations in steroid synthesis and expression of key enzymes, indicating the need for further research on reproductive consequences Blanco, M., et al. (2016).

Clinical Applications Beyond Contraception

DRS's unique properties have led to clinical research beyond its use as a contraceptive. Studies have evaluated its application in treating premenstrual dysphoric disorder (PMDD) and acne vulgaris, underscoring its broader therapeutic potential. Koltun et al. (2008) demonstrated the efficacy and safety of DRS in treating moderate acne vulgaris, providing evidence for its utility beyond contraception Koltun, W., et al. (2008).

Safety and Hazards

Drospirenone may cause serious side effects. It has been associated with an increased risk of venous thromboembolism . Other side effects include severe or ongoing nausea, vomiting, diarrhea, high potassium levels, and symptoms of depression . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Drospirenone 3,5,5’-Triol plays a significant role in biochemical reactions, particularly in the modulation of hormonal pathways. It interacts with several enzymes and proteins, including the progesterone receptor, androgen receptor, and mineralocorticoid receptor. These interactions are crucial for its progestogenic, anti-androgenic, and anti-mineralocorticoid activities. For instance, drospirenone 3,5,5’-Triol binds to the progesterone receptor, mimicking the effects of natural progesterone, which is essential for maintaining pregnancy and regulating the menstrual cycle . Additionally, its interaction with the androgen receptor inhibits androgenic activities, making it useful in conditions like acne and hirsutism .

Cellular Effects

Drospirenone 3,5,5’-Triol exerts various effects on different cell types and cellular processes. In endometrial cells, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease the levels of plasminogen activator inhibitor-1 and tissue plasminogen activator in human endometrial endothelial cells, which are crucial for maintaining vascular integrity and hemostasis . Furthermore, drospirenone 3,5,5’-Triol affects the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .

Molecular Mechanism

The molecular mechanism of drospirenone 3,5,5’-Triol involves its binding interactions with various biomolecules. It acts as an agonist at the progesterone receptor, leading to the activation of downstream signaling pathways that regulate gene expression and cellular functions . Additionally, it inhibits the androgen receptor, preventing the transcription of androgen-responsive genes . Drospirenone 3,5,5’-Triol also exhibits anti-mineralocorticoid activity by antagonizing the mineralocorticoid receptor, which helps in reducing water retention and maintaining electrolyte balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of drospirenone 3,5,5’-Triol have been observed to change over time. The compound is relatively stable, with minimal degradation under standard storage conditions . Long-term studies have shown that drospirenone 3,5,5’-Triol maintains its biological activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of drospirenone 3,5,5’-Triol vary with different dosages in animal models. At low doses, it effectively inhibits ovulation and supports pregnancy maintenance in rats . At higher doses, it may exhibit toxic effects, such as liver enzyme elevation and changes in lipid metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

Drospirenone 3,5,5’-Triol is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4. The major metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate . These metabolites are excreted via the urine and feces, with minimal pharmacological activity . The metabolic pathways of drospirenone 3,5,5’-Triol are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, drospirenone 3,5,5’-Triol is transported and distributed through various mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells via specific transporters, ensuring its intracellular localization and accumulation . These transport and distribution mechanisms are essential for its therapeutic efficacy and safety.

Subcellular Localization

Drospirenone 3,5,5’-Triol is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its nuclear localization is mediated by targeting signals that direct it to the progesterone receptor, where it exerts its genomic effects . Additionally, post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity . Understanding the subcellular localization of drospirenone 3,5,5’-Triol is vital for elucidating its precise mechanism of action.

Properties

IUPAC Name

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVUYESNBMHRRM-RXQUABEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.